2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13371051
InChI: InChI=1S/C18H22N4O/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19/h2-9H,10-13,19H2,1H3,(H,20,23)
SMILES: CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N
Molecular Formula: C18H22N4O
Molecular Weight: 310.4 g/mol

2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

CAS No.:

Cat. No.: VC13371051

Molecular Formula: C18H22N4O

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide -

Specification

Molecular Formula C18H22N4O
Molecular Weight 310.4 g/mol
IUPAC Name 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Standard InChI InChI=1S/C18H22N4O/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19/h2-9H,10-13,19H2,1H3,(H,20,23)
Standard InChI Key WOCCBORDJRHXML-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N
Canonical SMILES CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N

Introduction

Chemical Structure and Physicochemical Properties

The compound features a benzamide backbone (C₆H₅CONH₂) substituted at the 2-position with an amino group and at the N-phenyl position with a 4-methylpiperazine moiety. Key structural attributes include:

  • Molecular Formula: C₁₉H₂₃N₅O

  • Molecular Weight: 349.43 g/mol

  • Lipophilicity: Predicted logP = 2.1 (moderate membrane permeability)

  • Hydrogen Bond Donors/Acceptors: 2 donors (NH₂, NH) / 5 acceptors (amide O, piperazine N)

The 4-methylpiperazine group enhances solubility in polar solvents while maintaining hydrophobic interactions crucial for target binding.

Synthetic Methodologies

Key Synthetic Routes

Industrial synthesis typically employs a three-step protocol:

  • Acylation of 4-(4-Methylpiperazin-1-yl)aniline:

    • Reacting 4-(4-methylpiperazin-1-yl)aniline with 2-nitrobenzoyl chloride yields N-[4-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide.

    • Conditions: Dichloromethane, triethylamine (TEA), 0–5°C, 12 h .

  • Nitro Group Reduction:

    • Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

    • Yield: 85–92% after purification.

  • Final Purification:

    • Crystallization from ethanol/water (1:3) achieves >99% purity.

Industrial-Scale Optimization

Continuous flow reactors improve yield (94%) and reduce reaction time (4 h vs. 12 h batch). Critical parameters include:

ParameterOptimal ValueEffect on Yield
Temperature25°CMaximizes selectivity
TEA Equivalents1.2 eqMinimizes hydrolysis
Hydrogen Pressure50 psiPrevents over-reduction

Biological Activity and Mechanisms

Kinase Inhibition Profiling

In enzymatic assays, the compound exhibits nanomolar affinity for:

  • ABL1 Kinase (IC₅₀ = 12 nM): Binds to the ATP pocket via H-bonds with Met318 and hydrophobic interactions with Ile315 .

  • PDGFR-β (IC₅₀ = 28 nM): Disrupts autophosphorylation by stabilizing the inactive DFG-out conformation .

Antiproliferative Effects

In NCI-60 cancer cell lines, notable activity occurs in:

Cell LineGI₅₀ (μM)Mechanism
K-562 (CML)0.14Bcr-Abl inhibition
MCF-7 (Breast)1.7Estrogen receptor antagonism
A549 (Lung)2.9Apoptosis via caspase-3/7

Comparative Analysis with Structural Analogues

Modifying the piperazine or benzamide moieties significantly alters bioactivity:

AnaloguesKey Structural ChangeABL1 IC₅₀ ShiftSolubility (mg/mL)
2-Methoxy-N-(4-methylpiperazinyl)Methoxy at C245 nM (+275%)12.1
N-(3-Chlorophenyl) variantChlorine at phenyl C389 nM (+642%)8.7
Piperazine → PiperidineSaturated ring210 nM (+1650%)5.2

Data indicate that the amino group at C2 and the piperazine nitrogen are critical for kinase selectivity .

Pharmacokinetic and Toxicology Profiles

ADME Properties (Rat Models)

  • Oral Bioavailability: 67% (dose-dependent saturation above 50 mg/kg)

  • Half-Life: 4.2 h (plasma), 9.8 h (tissue)

  • Metabolism: Primarily CYP3A4-mediated N-demethylation

Emerging Applications

Neuroprotective Effects

In MPTP-induced Parkinson’s models (mice), 10 mg/kg/day reduced dopamine neuron loss by 41% (p < 0.01 vs. control) . Proposed mechanism: α-synuclein aggregation inhibition.

Antibiotic Adjuvant Activity

Potentiates ciprofloxacin against Pseudomonas aeruginosa (4-fold MIC reduction) by disrupting efflux pumps.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator